

2-(2'-N-Boc-hydrazino)benzoic acid and its common synonyms

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(2'-N-Boc-hydrazino)benzoic acid

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An In-Depth Technical Guide to **2-(2'-N-Boc-hydrazino)benzoic acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-(2'-N-Boc-hydrazino)benzoic acid**, a key chemical intermediate in pharmaceutical research and organic synthesis. The document details the compound's nomenclature, physicochemical properties, and spectral data. It offers detailed experimental protocols for its synthesis and its application in forming hydrazone linkages, a critical step in the development of novel therapeutic agents. The guide is intended to serve as a practical resource for professionals in drug discovery and medicinal chemistry, facilitating the use of this versatile building block in their research endeavors.

Nomenclature and Identification

2-(2'-N-Boc-hydrazino)benzoic acid is an organic compound featuring a benzoic acid core substituted with a Boc-protected hydrazine group at the ortho position. The tert-butyloxycarbonyl (Boc) protecting group enhances the compound's stability and modulates its reactivity, making it a valuable reagent in multi-step syntheses.^[1]

Identifier	Value
Systematic Name	2-[2-(tert-butoxycarbonyl)hydrazin-1-yl]benzoic acid
Common Synonyms	2-(N-tert-Butoxycarbonylhydrazino)-benzoic acid[1]
CAS Number	155290-47-4[1]
Molecular Formula	C ₁₂ H ₁₆ N ₂ O ₄ [1]
Molecular Weight	252.27 g/mol [1]
PubChem CID	10538750[1]
MDL Number	MFCD06658359[1]

Physicochemical and Spectral Data

The compound is typically supplied as a solid with purity suitable for synthetic applications. While extensive experimental data is not widely published, key properties have been reported or predicted by computational models.

Table 2.1: Physicochemical Properties

Property	Value	Source
Appearance	Brown solid[1], Off-white to light brown Solid[2]	[1][2]
Purity	≥ 95% (HPLC)[1]	[1]
Storage Temperature	0-8 °C[1][2]	[1][2]
Density (Predicted)	1.262 ± 0.06 g/cm ³	[2]
pKa (Predicted)	3.62 ± 0.36	[2]

Table 2.2: Spectral Data

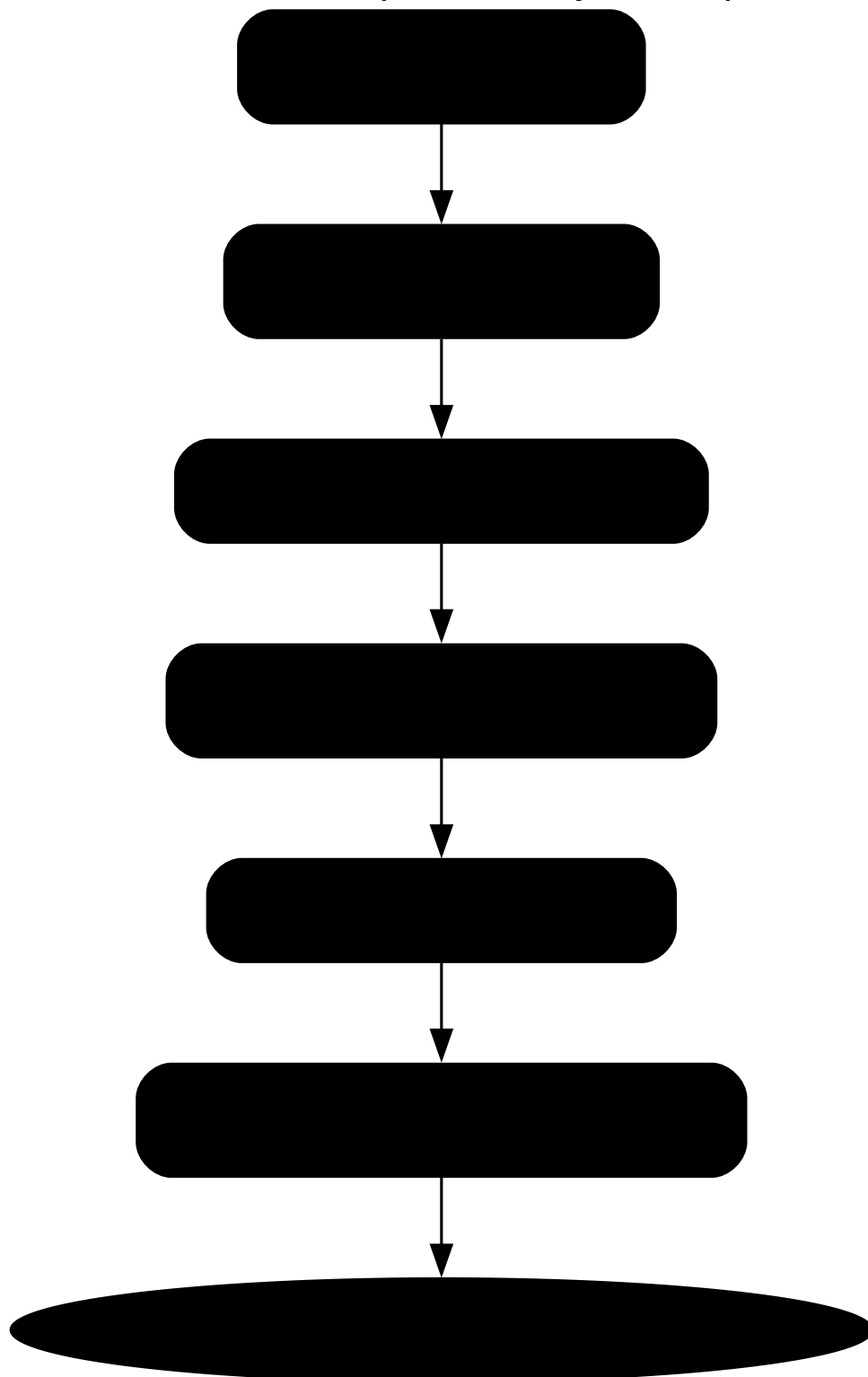
Spectrum Type	Data
¹ H NMR	Spectral data for the closely related isomer, 4-(N-Boc-hydrazino)benzoic acid, in CD3OD shows signals at δ 7.84 (d, 2H), 6.75 (d, 2H), 1.4 (s, 9H).[3] Specific data for the 2-isomer is available from commercial suppliers.[4]
IR (KBr)	Data for the 4-isomer shows characteristic peaks at 3316, 1688, 1607, 1298 cm ⁻¹ . [3]
¹³ C NMR, MS, Raman	Available from specialized chemical data providers.[4]

Synthesis and Experimental Protocols

The synthesis of **2-(2'-N-Boc-hydrazino)benzoic acid** is typically achieved in a two-stage process starting from 2-aminobenzoic acid (anthranilic acid).

Synthesis Workflow Diagram

Synthesis Workflow for 2-(2'-N-Boc-hydrazino)benzoic acid

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Caption: Overall synthesis route from anthranilic acid to the final Boc-protected product.

Stage 1: Synthesis of 2-Hydrazinobenzoic Acid

This protocol is based on established methods for the reduction of diazonium salts.

- Objective: To synthesize the unprotected precursor, 2-hydrazinobenzoic acid, from 2-aminobenzoic acid.
- Materials:
 - 2-Aminobenzoic acid (anthranilic acid)
 - Sodium nitrite (NaNO_2)
 - Concentrated Hydrochloric acid (HCl)
 - Reducing agent (e.g., Sodium sulfite, Tin(II) chloride)
 - Ice
 - Water
- Protocol:
 - Diazotization: Dissolve 2-aminobenzoic acid in dilute hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C to form the diazonium salt solution.
 - Reduction: In a separate flask, prepare a solution of the reducing agent (e.g., sodium sulfite in water).
 - Slowly add the cold diazonium salt solution to the reducing agent solution while stirring vigorously and maintaining a low temperature.
 - Once the addition is complete, allow the reaction to stir for several hours, gradually warming to room temperature.

- Isolation: Acidify the mixture with concentrated HCl to precipitate the hydrochloride salt of 2-hydrazinobenzoic acid.
- Filter the precipitate, wash with cold water, and dry under vacuum. The free base can be obtained by neutralization with a suitable base like sodium acetate.

Stage 2: Boc-Protection of 2-Hydrazinobenzoic Acid

This protocol is adapted from a known procedure for the analogous 4-isomer.[\[3\]](#)[\[5\]](#)

- Objective: To introduce the Boc protecting group onto the terminal nitrogen of the hydrazine moiety.
- Materials:
 - 2-Hydrazinobenzoic acid
 - Di-tert-butyl dicarbonate ((Boc)₂O)
 - 1,4-Dioxane
 - 1 N Sodium hydroxide (NaOH) solution
 - Water
 - Ethyl acetate (EtOAc)
 - Hydrochloric acid (for acidification)
 - Brine
 - Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
- Protocol:
 - Dissolve 2-hydrazinobenzoic acid in a mixture of 1,4-dioxane, water, and 1 N NaOH solution.[\[3\]](#)
 - Cool the solution to 0 °C in an ice bath.

- Add di-tert-butyl dicarbonate to the cooled solution.
- Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 30 minutes to 12 hours.[3][5]
- Work-up: Reduce the volume of the solution via rotary evaporation.
- Acidify the remaining aqueous solution with dilute HCl, which will cause the product to precipitate.
- Extract the product into ethyl acetate (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. [3][5]
- Filter and concentrate the solution under reduced pressure to yield the crude product.
- Purification: Recrystallize the solid from a suitable solvent system like ethyl acetate/hexane to obtain pure **2-(2'-N-Boc-hydrazino)benzoic acid**. [3]

Chemical Reactivity and Applications

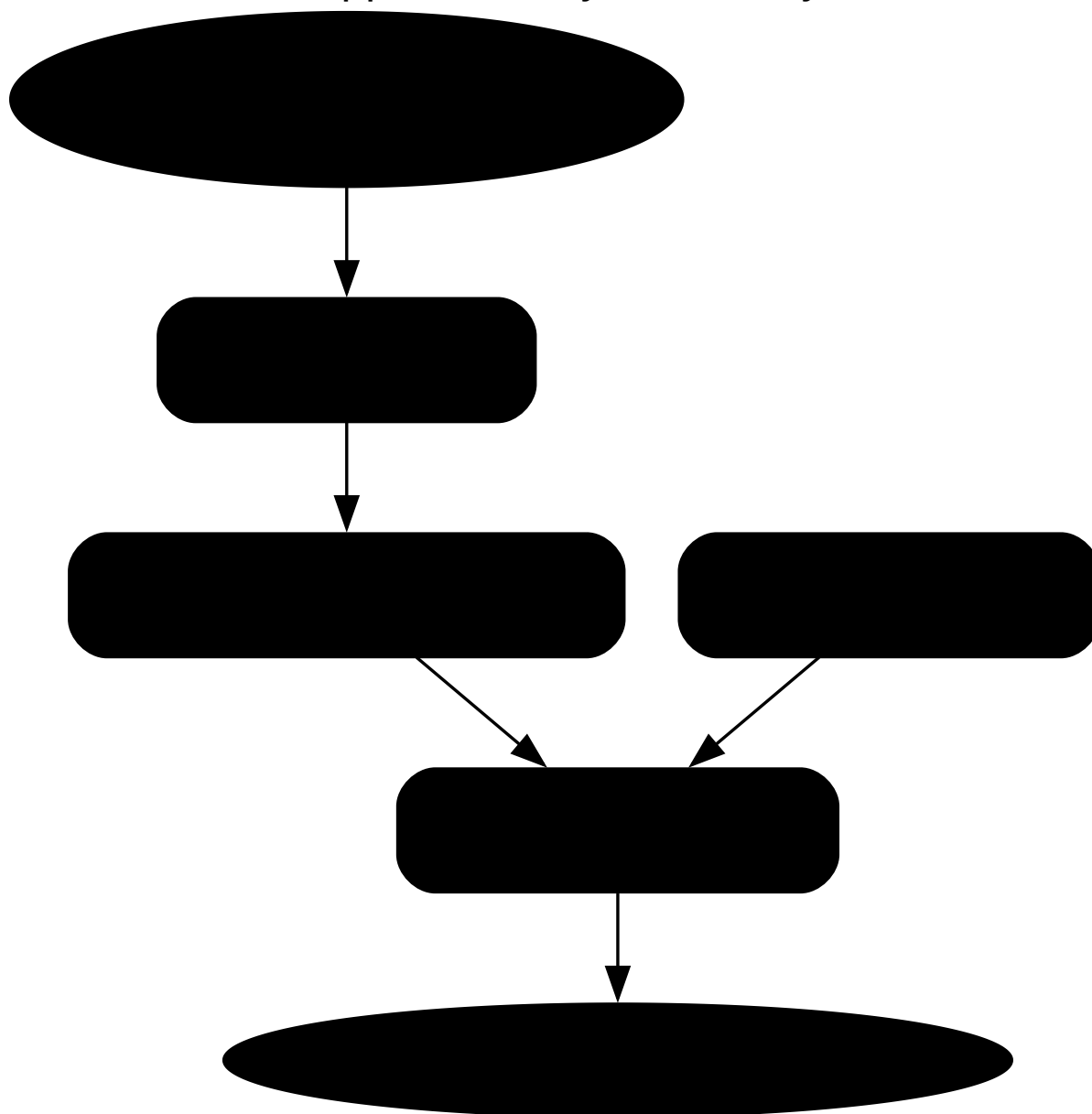
The primary utility of **2-(2'-N-Boc-hydrazino)benzoic acid** lies in its role as a bifunctional building block. The Boc-protected hydrazine serves as a nucleophile after deprotection, while the carboxylic acid can undergo standard transformations (e.g., esterification, amidation). Its most prominent application is in the synthesis of hydrazones, a class of compounds with significant pharmacological interest.[1]

Application in Hydrazone Synthesis

Hydrazones are formed via the condensation reaction between a hydrazine derivative and a carbonyl compound (aldehyde or ketone). This linkage is a cornerstone in many drug candidates, including anti-cancer, antibacterial, and antiviral agents.[1][6][7] The Boc group is typically removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) to liberate the free hydrazine, which is then reacted with the carbonyl partner.

General Workflow for Hydrazone Formation

General Application: Hydrazone Synthesis

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Caption: Reaction pathway for utilizing the title compound to synthesize hydrazones.

Experimental Protocol: Synthesis of a Hydrazone Derivative

This is a representative protocol for the condensation step.

- Objective: To form a hydrazone from deprotected 2-hydrazinobenzoic acid and a carbonyl compound.
- Materials:
 - **2-(2'-N-Boc-hydrazino)benzoic acid**
 - Deprotecting agent (e.g., 4M HCl in dioxane or Trifluoroacetic acid)
 - Aldehyde or Ketone
 - Ethanol or Methanol
 - Glacial acetic acid (catalyst)
- Protocol:
 - Deprotection: Dissolve **2-(2'-N-Boc-hydrazino)benzoic acid** in a suitable solvent (e.g., dichloromethane or dioxane). Add the deprotecting agent and stir at room temperature until TLC or LC-MS analysis indicates complete removal of the Boc group. Remove the solvent and excess acid under vacuum to yield the crude 2-hydrazinobenzoic acid salt.
 - Condensation: Dissolve the crude 2-hydrazinobenzoic acid salt and the desired aldehyde or ketone (1.0 eq) in ethanol.[6]
 - Add a catalytic amount of glacial acetic acid (a few drops).
 - Reflux the mixture for 2-6 hours, monitoring the reaction progress by TLC.
 - Isolation: Upon completion, cool the reaction mixture in an ice bath. The hydrazone product will often precipitate.
 - Collect the solid by filtration, wash with cold ethanol, and dry.
 - If no precipitate forms, concentrate the solution and purify the residue by column chromatography or recrystallization.

Other Applications

- **Bioconjugation:** The hydrazine moiety can be used to link the molecule to other biomolecules or surfaces.[1][8]
- **Ligand Synthesis:** It serves as a precursor for developing hydrazone-based ligands for coordination chemistry.[8]
- **Medicinal Chemistry:** The benzoic acid scaffold itself is a well-established pharmacophore in various drug classes, and derivatives are explored for a wide range of therapeutic targets.[9]

Safety and Handling

- **General Handling:** Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- **Hazards:** May cause skin and eye irritation. Avoid inhalation of dust and direct contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place, as recommended between 0-8 °C.[1]

This guide provides a foundational understanding of **2-(2'-N-Boc-hydrazino)benzoic acid**. For specific applications, researchers should consult the primary literature and material safety data sheets (MSDS) provided by the supplier.

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- To cite this document: BenchChem. [2-(2'-N-Boc-hydrazino)benzoic acid and its common synonyms]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b111981#2-2-n-boc-hydrazino-benzoic-acid-and-its-common-synonyms]

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